((2R,4R)-2-methylpiperidin-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2R,4R)-2-methylpiperidin-4-yl)methanol: is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by its two chiral centers, making it an interesting subject for stereochemical studies. It is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((2R,4R)-2-methylpiperidin-4-yl)methanol typically involves the reduction of corresponding ketones or aldehydes. One common method is the reduction of ((2R,4R)-2-methylpiperidin-4-one) using reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. These processes use catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the precursor compounds. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: ((2R,4R)-2-methylpiperidin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction can yield more reduced forms of the compound, such as amines.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Amines or more reduced alcohols.
Substitution: Ethers or esters depending on the substituent used.
Scientific Research Applications
Chemistry: ((2R,4R)-2-methylpiperidin-4-yl)methanol is used as a chiral building block in the synthesis of complex organic molecules. Its stereochemistry is crucial in the development of enantiomerically pure compounds.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and the effects of chirality on biological activity. It serves as a model compound in stereochemical studies.
Medicine: The compound is an intermediate in the synthesis of various pharmaceuticals, including drugs that target the central nervous system. Its chiral nature is important in the development of drugs with specific enantiomeric forms.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of ((2R,4R)-2-methylpiperidin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and specificity. For example, in pharmaceutical applications, the compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and physiological responses .
Comparison with Similar Compounds
((2R,4R)-2-methylpiperidin-4-one): A precursor in the synthesis of ((2R,4R)-2-methylpiperidin-4-yl)methanol.
((2S,4S)-2-methylpiperidin-4-yl)methanol: An enantiomer with different stereochemical properties and biological activities.
((2R,4R)-2-methylpiperidin-4-yl)amine: A reduced form with different chemical reactivity.
Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to act as a chiral building block and its role in the synthesis of enantiomerically pure compounds make it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
[(2R,4R)-2-methylpiperidin-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6-4-7(5-9)2-3-8-6/h6-9H,2-5H2,1H3/t6-,7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMNQSMDEJXCTR-RNFRBKRXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](CCN1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.